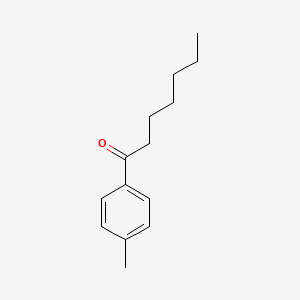
5-chloro-1-(2-chloroethyl)pyrimidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-1-(2-chloroethyl)pyrimidin-2-one is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines. This compound is characterized by the presence of a chloroethyl group and a chloropyrimidone structure, making it a unique entity in the realm of organic chemistry.
准备方法
The synthesis of 5-chloro-1-(2-chloroethyl)pyrimidin-2-one typically involves the reaction of 2-chloroethylamine with 5-chloropyrimidine-2-one under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
化学反应分析
5-chloro-1-(2-chloroethyl)pyrimidin-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Hydrolysis: The chloroethyl group can undergo hydrolysis to form alcohol derivatives.
Common reagents used in these reactions include sodium hydroxide, potassium carbonate, hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
5-chloro-1-(2-chloroethyl)pyrimidin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 5-chloro-1-(2-chloroethyl)pyrimidin-2-one involves its interaction with cellular components. The chloroethyl group can form covalent bonds with nucleophilic sites in DNA, leading to DNA cross-linking and inhibition of DNA replication. This mechanism is similar to that of other alkylating agents used in chemotherapy. The molecular targets include guanine bases in DNA, and the pathways involved are primarily related to DNA damage response and repair mechanisms.
相似化合物的比较
5-chloro-1-(2-chloroethyl)pyrimidin-2-one can be compared with other similar compounds such as:
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea: Both compounds have chloroethyl groups and exhibit alkylating properties.
1-(2-Chloroethyl)-3-(methyl-α-D-glucopyranos-6-yl)-1-nitrosourea: Similar in structure but with additional functional groups that may alter its reactivity and biological activity.
Carmustine: Another alkylating agent used in chemotherapy with a similar mechanism of action.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other related compounds.
属性
分子式 |
C6H6Cl2N2O |
|---|---|
分子量 |
193.03 g/mol |
IUPAC 名称 |
5-chloro-1-(2-chloroethyl)pyrimidin-2-one |
InChI |
InChI=1S/C6H6Cl2N2O/c7-1-2-10-4-5(8)3-9-6(10)11/h3-4H,1-2H2 |
InChI 键 |
SJNUWJQWEOXVDI-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=NC(=O)N1CCCl)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,6'-[Ethane-1,2-diylbis(oxy)]di(naphthalene-2-carboxylic acid)](/img/structure/B8625454.png)


![Ethyl 7-chloro-3-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B8625468.png)








![2-Hydroxybenzo[d]thiazole-5-carbonitrile](/img/structure/B8625546.png)
